molecular formula C14H10F3NOS B11943872 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide CAS No. 853347-85-0

3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide

Cat. No.: B11943872
CAS No.: 853347-85-0
M. Wt: 297.30 g/mol
InChI Key: PGIXLTUXBFQTRA-VOTSOKGWSA-N
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Description

3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide is an organic compound characterized by the presence of a thienyl group, a trifluoromethylphenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide typically involves the reaction of 3-(2-thienyl)acrylic acid with 3-(trifluoromethyl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The propenamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Thienyl)-1-(3-(trifluoromethyl)phenyl)-1-propanone
  • 1-(2-Thienyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
  • (3-(Trifluoromethyl)phenyl)triphenylsilane

Uniqueness

3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

853347-85-0

Molecular Formula

C14H10F3NOS

Molecular Weight

297.30 g/mol

IUPAC Name

(E)-3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C14H10F3NOS/c15-14(16,17)10-3-1-4-11(9-10)18-13(19)7-6-12-5-2-8-20-12/h1-9H,(H,18,19)/b7-6+

InChI Key

PGIXLTUXBFQTRA-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(F)(F)F

Origin of Product

United States

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